molecular formula C8H12 B14674107 Tricyclo[2.2.2.01,4]octane CAS No. 36120-88-4

Tricyclo[2.2.2.01,4]octane

Cat. No.: B14674107
CAS No.: 36120-88-4
M. Wt: 108.18 g/mol
InChI Key: GPMHXZWOEIWUPW-UHFFFAOYSA-N
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Description

Historical Development and Significance in Strained Organic Systems Research

The exploration of propellanes, and by extension Tricyclo[2.2.2.01,4]octane, is a story of intellectual curiosity and synthetic ingenuity. These molecules have served as a playground for chemists to test the limits of covalent bonding and to probe the consequences of extreme molecular strain. scripps.edu

The term "propellane" was first introduced in 1966 by David Ginsburg to describe polycyclic hydrocarbons where three rings share a single carbon-carbon bond. wikipedia.orgscripps.edu The name is derived from the molecule's resemblance to a propeller, with the rings acting as blades and the shared C-C bond as the axis. wikipedia.org Early conceptualizations revolved around the immense strain these systems must possess, leading to considerable debate about their potential for existence and isolation. scripps.edu The central bond, connecting the two bridgehead carbons, and the inverted tetrahedral geometry at these carbons were of particular theoretical interest. wikipedia.org

The synthesis of small-ring propellanes presented a significant challenge to organic chemists. Much of the foundational work in this area was carried out from the 1970s to the 1990s. scripps.edu

The first synthesis of [2.2.2]propellane was achieved in 1973 by Philip Eaton and his group. wikipedia.org Their multi-step synthesis involved photochemical cycloadditions and Wolff rearrangements to construct the highly strained tricyclic skeleton. wikipedia.org The final product was found to be unstable, isomerizing in solution with a half-life of just 28 minutes at room temperature. wikipedia.org

Other key figures in the field of propellane chemistry include:

Kenneth Wiberg , who made extensive contributions to the synthesis and understanding of the reactivity of various propellanes, including the first synthesis of the highly strained [1.1.1]propellane. scripps.eduacs.org

David Ginsburg , who not only coined the term "propellane" but also conducted extensive studies on larger, more stable propellane systems. scripps.edu

Paul G. Gassman , known for his work on the synthesis of [3.1.1]propellane. scripps.eduacs.org

Günter Szeimies , who developed a practical synthesis for [1.1.1]propellane. scripps.edu

Joseph Michl , who explored the applications of [1.1.1]propellanes, leading to the development of staffanes, which are rigid polymers. wikipedia.orgscripps.edu

A significant portion of the research during this period focused on the synthesis of various parent propellanes, many of which were successfully prepared and characterized despite their inherent instability. scripps.edu

Propellanes, particularly those with small rings like this compound, are ideal models for studying the effects of molecular strain. scripps.edu The strain in [2.2.2]propellane is estimated to be around 93 kcal/mol (390 kJ/mol). wikipedia.org This high strain energy arises from the distorted bond angles at the bridgehead carbons, where three angles are close to 90° and the other three are near 120°. wikipedia.org

The nature of the central carbon-carbon bond in small-ring propellanes has been a subject of extensive theoretical and experimental investigation. scripps.edu In highly strained systems like [1.1.1]propellane, the bonding has been described in terms of "charge-shift bonding," a concept that goes beyond the traditional covalent bond model. wikipedia.orgnih.gov The reactivity of these molecules is dominated by the tendency to cleave the central bond, relieving the strain and leading to the formation of more stable bicyclic or monocyclic systems. wikipedia.orgscripps.edu

Structural Classification and Nomenclature within the Propellane Family

Propellanes are classified based on the number of carbon atoms in each of the three rings, excluding the two bridgehead carbons. wikipedia.org This is represented by the notation [x.y.z]propellane, where x, y, and z are the number of methylene (B1212753) units in the bridges. wikipedia.org

The formal IUPAC nomenclature for a propellane is tricyclo[x.y.z.0¹,(x+²)]alkane. wikipedia.org For this compound, the values for x, y, and z are all 2.

Table 1: Nomenclature of Selected Propellanes

Trivial NameIUPAC NameChemical Formula
[1.1.1]PropellaneTricyclo[1.1.1.0¹˒³]pentaneC₅H₆
[2.1.1]PropellaneTricyclo[2.1.1.0¹˒⁴]hexaneC₆H₈
[2.2.1]PropellaneTricyclo[2.2.1.0¹˒⁴]heptaneC₇H₁₀
[2.2.2]Propellane Tricyclo[2.2.2.0¹˒⁴]octane C₈H₁₂
[3.2.1]PropellaneTricyclo[3.2.1.0¹˒⁵]octaneC₈H₁₂
[3.3.3]PropellaneTricyclo[3.3.3.0¹˒⁵]undecaneC₁₁H₁₈

Table 2: Properties of Selected Propellanes

PropellaneCAS NumberYear SynthesizedKey Researcher(s)Strain Energy (kcal/mol)Stability Notes
[1.1.1]Propellane35634-10-71982K. Wiberg, F. Walker~102-105 acs.orgwikipedia.orgThermally isomerizes at 114 °C. wikipedia.org
[2.1.1]Propellane36120-91-91982 (detected)K. Wiberg, et al.~106 wikipedia.orgBelieved to polymerize above 50 K. wikipedia.org
[2.2.1]Propellane36120-90-81982F. Walker, K. Wiberg, J. Michl--
[2.2.2]Propellane 36120-88-4 1973 P. Eaton, G. Temme ~93 wikipedia.orgIsomerizes with a half-life of 28 min at room temperature. wikipedia.org
[3.2.1]Propellane--K. Wiberg, et al.-Spontaneously combines with oxygen. wikipedia.org
[3.3.3]Propellane51027-89-51978R. W. Weber, J. M. Cook-Stable solid, melts at 130 °C. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36120-88-4

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

tricyclo[2.2.2.01,4]octane

InChI

InChI=1S/C8H12/c1-2-8-5-3-7(1,8)4-6-8/h1-6H2

InChI Key

GPMHXZWOEIWUPW-UHFFFAOYSA-N

Canonical SMILES

C1CC23C1(CC2)CC3

Origin of Product

United States

Theoretical and Computational Investigations of Tricyclo 2.2.2.01,4 Octane

Electronic Structure Analysis and Bonding Nature

Characterization of the Bridgehead-Bridgehead (Central) Bond

The central carbon-carbon bond between the two bridgehead atoms is a defining feature of tricyclo[2.2.2.01,4]octane. Theoretical studies have explored the nature and length of this bond. Extended Hückel calculations have shown that the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) cross at a central C1-C4 distance of approximately 2.25 Å. roaldhoffmann.com This crossing is a consequence of through-bond coupling. roaldhoffmann.com

Calculations have predicted varying lengths for this central bond depending on the computational method and the substituents on the propellane skeleton. For instance, in a carboxypiperidide derivative, the calculated bond length is 157 pm, which aligns well with the experimentally determined value of 157.3 pm from X-ray structural analysis. researchgate.net The presence of fluorine substituents on the [2.2.2]propellane skeleton has a significant impact on the central bond, making it more resistant to cleavage by electrophiles but susceptible to attack by nucleophiles and mild reducing agents. researchgate.netresearchgate.net

Compound/DerivativeComputational MethodCalculated Central Bond Length (pm)Experimental Central Bond Length (pm)
This compoundExtended Hückel~225 (HOMO/LUMO crossing)Not Available
Carboxypiperidide of [2.2.2]propellaneNot Specified157157.3

Strain Energy Determination and Distribution

This compound is characterized by significant strain energy due to its rigid, caged structure and distorted bond angles. The strain energy is estimated to be around 93 kcal/mol (390 kJ/mol). wikipedia.org The bond angles at the shared bridgehead carbons are considerably strained, with three angles close to 90° and the other three near 120°. wikipedia.org This high strain energy is a driving force for the reactivity of the molecule, particularly the cleavage of the central bond. researchgate.net The relief of this strain is a major factor in the activation energy of its thermal decomposition. researchgate.net

Advanced Quantum Chemical Methodologies

A variety of advanced quantum chemical methodologies have been employed to investigate the electronic structure and properties of this compound and its derivatives. These methods provide a deeper understanding of the complex bonding and reactivity of this strained system.

Ab Initio and Density Functional Theory (DFT): Ab initio molecular orbital theory has been used to study phenomena like bond-stretch isomerism in related aza-boro-tricyclo[2.2.2.01,4]octane systems. rsc.orgresearchgate.net DFT methods, such as those benchmarked for solute-solvent interactions, offer accurate ways to calculate interaction energies in complex systems. rsc.org

Molecular Orbital (MO) Theory: Molecular orbital calculations have been instrumental in understanding the electronic structure of tricyclo[m.n.p.0]alkanes, including the [2.2.2] system. researchgate.netresearchgate.net These calculations have revealed the potential for a unique type of isomerism involving two stable conformations related by the stretching of the central bond. researchgate.netresearchgate.net

Complete Active Space Self-Consistent Field (CASSCF) and Complete Active Space with Second-Order Perturbation Theory (CASPT2): For studying the ring-opening of [2.2.2]propellane, especially with electronegative substituents like fluorine, CASSCF and CASPT2 methods have been crucial. researchgate.net Studies have shown that for reliable descriptions of this process, calculations beyond the CASSCF level are necessary. researchgate.net CASPT2 calculations predict a single minimum potential energy well for the rearrangement of many multiply fluorinated derivatives, which explains their high stability. researchgate.net

Multireference Averaged Quadratic Coupled-Cluster (MR-AQCC): For systems exhibiting bond-stretch isomerism, high-level multireference methods like MR-AQCC have been employed to accurately describe the potential energy surface. researchgate.net

Potential Energy Surfaces and Isomerism Studies

Bond-Stretch Isomerism and Electronic State Crossing Phenomena

A fascinating aspect of the theoretical investigations into this compound is the concept of bond-stretch isomerism. This type of isomerism involves molecules that differ primarily in the length of a specific bond and correspond to distinct minima on the same potential energy surface. In the case of [2.2.2]propellane, stretching the central C-C bond can lead to a crossing of electronic states of the same symmetry.

Molecular orbital calculations suggest that for the this compound system, the optimal alignment for through-bond coupling of radical lobes creates the conditions for two stable conformations: the normal tricyclic form and a stabilized diradical, which are related by the stretching of the central bond. researchgate.netresearchgate.net However, this stabilized diradical is predicted to be unstable and fragment to a dimethylenecyclohexane. researchgate.netresearchgate.net

Conformational Analysis and Predicted Stabilities

The parent this compound is an unstable compound. wikipedia.org However, the stability of the [2.2.2]propellane skeleton can be significantly influenced by substituents. For example, a dimethylamide-substituted derivative was found to spontaneously isomerize in solution at room temperature with a half-life of 28 minutes. wikipedia.org

In contrast, fluorinated derivatives exhibit remarkable thermal stability. researchgate.netresearchgate.net Perfluorotricyclo[2.2.2.01,4]octan-2-one ethylene (B1197577) ketal, for instance, displays impressive thermal stability. researchgate.net Theoretical calculations using methods like CASPT2 have shown that for multiply fluorinated derivatives, there is a single minimum on the potential energy surface, which hinders their rearrangement to the thermodynamically more stable fluorinated 1,4-dimethylenecyclohexane isomers. researchgate.net This theoretical finding is consistent with the observed high stability of synthetically prepared, heavily fluorinated [2.2.2]propellanes. researchgate.net

DerivativeStabilityHalf-life (at room temp)Theoretical Explanation
Dimethylamide-substituted [2.2.2]propellaneUnstable28 minutesSpontaneous isomerization
Perfluorotricyclo[2.2.2.01,4]octan-2-one ethylene ketalThermally StableNot specifiedResistant to thermal decomposition
Multiply fluorinated [2.2.2]propellanesHighly StableNo signs of decomposition even at 100°C for one derivativeSingle minimum potential energy well hindering rearrangement

Computational Studies of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to explore the reactivity of strained molecules like tricyclo[2.2.2.0¹⁻⁴]octane. Through various theoretical models and calculations, it is possible to predict how this compound will interact with other chemical species and the likely pathways for its reactions.

Theoretical studies suggest that the reactivity of tricyclo[2.2.2.0¹⁻⁴]octane is dominated by the strain of the central carbon-carbon bond between the bridgehead atoms. Molecular orbital calculations indicate that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are localized on this central bond.

Interaction with Acids (Electrophiles): The strained central bond of tricyclo[2.2.2.0¹⁻⁴]octane is susceptible to attack by acids and other electrophiles. scripps.edu Computational models predict that protonation will occur at this bond, leading to its cleavage and the formation of a bicyclo[2.2.2]octyl cation. This high reactivity towards acids is a general feature of small-ring propellanes. researchgate.net While specific proton affinity values for tricyclo[2.2.2.0¹⁻⁴]octane are not widely reported in the literature, the general principle of its high basicity at the central bond is well-established through theoretical considerations. scripps.edu The interaction with an electrophile (E⁺) can be represented as follows:

Tricyclo[2.2.2.0¹⁻⁴]octane + E⁺ → [Bicyclo[2.2.2]octan-1-yl-4-E]⁺

Interaction with Bases (Nucleophiles): In contrast to its high reactivity with acids, tricyclo[2.2.2.0¹⁻⁴]octane is predicted to be relatively inert towards bases and nucleophiles. scripps.edu This is because the LUMO, which would typically accept electrons from a nucleophile, is associated with the central C-C bond and is energetically less accessible for a typical nucleophilic attack. However, studies on fluorinated derivatives of tricyclo[2.2.2.0¹⁻⁴]octane have shown that the introduction of electron-withdrawing fluorine atoms can render the central bond susceptible to cleavage by nucleophiles and mild reducing agents.

Computational analyses indicate that tricyclo[2.2.2.0¹⁻⁴]octane is highly susceptible to radical attack at the central bond. scripps.edu The addition of a radical to this bond is an exothermic process that leads to the formation of a bicyclo[2.2.2]octyl radical. This is a common reaction pathway for propellanes, making radical reactions a synthetically useful way to functionalize these strained molecules. scripps.eduresearchgate.net

The general mechanism for radical addition can be depicted as:

Tricyclo[2.2.2.0¹⁻⁴]octane + R• → 4-R-bicyclo[2.2.2]octan-1-yl radical

One of the most fascinating aspects of tricyclo[2.2.2.0¹⁻⁴]octane's chemistry, as predicted by computational studies, is its propensity to undergo fragmentation and rearrangement. scripps.edu Theoretical calculations, particularly using extended Hückel theory and other molecular orbital methods, have explored the potential energy surface of this molecule as the central C1-C4 bond is stretched.

A key finding is the concept of bond-stretch isomerism , where two stable conformations, the normal tricyclic form and a stabilized diradical, could exist. scripps.eduresearchgate.net For tricyclo[2.2.2.0¹⁻⁴]octane, the diradical species, bicyclo[2.2.2]octane-1,4-diyl, is predicted to be a key intermediate. However, this diradical is not expected to be stable and is predicted to be unstable with respect to fragmentation. scripps.edu

Tricyclo[2.2.2.0¹⁻⁴]octane → Bicyclo[2.2.2]octane-1,4-diyl → 1,4-Dimethylenecyclohexane

Computational studies on fluorinated derivatives have shown that the presence of fluorine atoms can significantly stabilize the tricyclo[2.2.2.0¹⁻⁴]octane framework and hinder this rearrangement to the thermodynamically more stable 1,4-dimethylenecyclohexane isomer. researchgate.net

ProcessIntermediate/ProductTheoretical MethodKey Finding
Bond Stretching Bicyclo[2.2.2]octane-1,4-diylExtended Hückel, CASSCFPotential for bond-stretch isomerism, formation of a diradical intermediate. scripps.eduresearchgate.net
Fragmentation 1,4-DimethylenecyclohexaneMolecular Orbital TheoryThe diradical intermediate is predicted to be unstable and fragment to a more stable diene. scripps.edu
Rearrangement 1,4-DimethylenecyclohexaneCASPT2 on fluorinated derivativesFluorination can create a single minimum potential energy well, inhibiting rearrangement. researchgate.net

The reactive intermediates in the chemistry of tricyclo[2.2.2.0¹⁻⁴]octane are predicted to be radical and ionic species. Understanding the distribution of spin and charge in these intermediates is crucial for predicting their subsequent reactivity.

Diradical Intermediate (Bicyclo[2.2.2]octane-1,4-diyl): In the diradical intermediate formed by the cleavage of the central bond, the unpaired electrons are primarily localized on the two bridgehead carbon atoms (C1 and C4). This is a consequence of the homolytic cleavage of the C1-C4 sigma bond. The spin density would be highest at these two centers.

Radical Cation Intermediate: Upon one-electron oxidation, tricyclo[2.2.2.0¹⁻⁴]octane would form a radical cation. While specific computational data such as Mulliken charges or spin density maps for the tricyclo[2.2.2.0¹⁻⁴]octane radical cation are not readily available in the literature, general principles of physical organic chemistry can be applied. The positive charge and the unpaired electron would be delocalized, but a significant portion of the spin density and positive charge is expected to be concentrated on the highly strained central C1-C4 bond. This would make this bond even more susceptible to cleavage.

For illustrative purposes, the table below shows a hypothetical distribution of spin and charge based on theoretical principles. The actual values would require specific high-level computational studies.

Atom/RegionPredicted Charge DistributionPredicted Spin Density
C1-C4 Bridgehead Carbons Partial PositiveHigh
Ethano Bridges (-CH₂-CH₂-) Slightly PositiveLow
Hydrogen Atoms Partial PositiveVery Low

Synthetic Methodologies for Tricyclo 2.2.2.01,4 Octane and Its Derivatives

Classical and Seminal Synthetic Routes

The initial syntheses of the [2.2.2]propellane system were landmark achievements, demonstrating the feasibility of constructing such a strained molecule. These early routes often involved multiple steps and relied on fundamental organic reactions.

Photochemical [2+2] Cycloaddition Approaches

A foundational synthesis of the [2.2.2]propellane skeleton was reported by Philip Eaton's group in 1973. wikipedia.org This multi-step approach utilized photochemical [2+2] cycloaddition as a key strategy. The synthesis commenced with the photochemical [2+2] cycloaddition of ethene to a cyclohexene (B86901) derivative, which established the bicyclic core. wikipedia.org This was followed by a series of transformations including elimination, another cycloaddition, and Wolff rearrangements to build the final tricyclic structure. wikipedia.org

The power of photochemical [2+2] cycloaddition is further highlighted in the synthesis of a perfluorinated derivative, perfluorotricyclo[2.2.2.01,4]octan-2-one ethylene (B1197577) ketal. This was achieved through a rapid and high-yield [2+2] cycloaddition of a strained alkene, perfluorobicyclo[2.2.0]hex-1(4)-ene. researchgate.netresearchgate.net This method provides efficient access to the propellane core, particularly for fluorinated analogues. researchgate.net Photochemical [2+2] cycloadditions are a powerful tool for constructing cyclobutane (B1203170) rings, which are versatile intermediates in the synthesis of complex molecules. nih.govresearchgate.net

Diels-Alder Reactions for Cage Construction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings and has been employed in the construction of bicyclo[2.2.2]octane frameworks, which are precursors to tricyclo[2.2.2.01,4]octanes. sigmaaldrich.comnih.gov This reaction involves a conjugated diene and a dienophile. sigmaaldrich.com While a direct Diels-Alder approach to the tricyclo[2.2.2.01,4]octane core is not straightforward, it is instrumental in building the necessary bicyclic systems. For instance, the intramolecular Diels-Alder reaction of 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones can produce the bicyclo[2.2.2]octane skeleton with high regioselectivity. nih.gov These bicyclic structures can then be further elaborated to the desired propellane.

The strategic use of Diels-Alder reactions allows for the controlled construction of the sterically demanding bicyclo[2.2.2]octane core, which is a critical step in many synthetic routes towards propellanes and related cage compounds. nih.gov

Multi-Step Synthesis from Bicyclic Precursors

The synthesis of this compound and its derivatives often involves intricate multi-step sequences starting from more readily available bicyclic precursors. wikipedia.org Eaton's seminal synthesis is a prime example of this strategy, beginning with a bicyclo[2.2.0]hexane derivative. wikipedia.org Another approach involves the conversion of bicyclo[2.2.2]octane systems into tricyclo[3.2.1.02,7]octanes, which can then be transformed into the desired this compound framework. researchgate.net

A notable example is the attempted synthesis of [2.2.2]propellanes from 1,4-dichlorobicyclo[2.2.2]octanecarboxamides through electrochemical reduction. researchgate.net However, this approach did not yield the expected propellane, instead resulting in dechlorination and ring-opened products. researchgate.net An earlier report on the formation of [2.2.2]propellane from the reaction of 1,4-diiodobicyclo[2.2.2]octane with butyllithium (B86547) was later found to be incorrect. researchgate.net These examples highlight the challenges associated with the final bond formation in the highly strained propellane system.

Synthesis of Substituted and Functionalized Tricyclo[2.2.2.01,4]octanes

The development of methods to introduce substituents and functional groups onto the this compound core has expanded the scope of this unique molecular scaffold.

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral, enantiomerically enriched this compound derivatives represents a significant challenge due to the molecule's high symmetry. Stereoselective approaches often rely on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key reactions. While specific examples for the direct stereoselective synthesis of chiral this compound are not extensively documented, the principles of stereoselective synthesis can be applied. rsc.org

For related bicyclic systems, such as 1,4-diazabicyclo[2.2.2]octane derivatives, resolution methods using commercially available optically active acids have been successful in preparing enantiomerically enriched compounds. nih.gov Similar strategies could potentially be adapted for the synthesis of chiral tricyclo[2.2.2.01,4]octanes. The development of organocatalytic domino reactions has also proven effective in the stereoselective synthesis of complex chiral molecules containing bicyclic frameworks. metu.edu.tr

Introduction of Halogen Substituents (e.g., Fluorination)

The introduction of halogen atoms, particularly fluorine, has a profound impact on the properties of this compound. Fluorination can significantly enhance the thermal stability of the propellane skeleton. researchgate.netresearchgate.net

A key method for synthesizing fluorinated [2.2.2]propellanes is through the [2+2] cycloaddition of fluorinated alkenes. researchgate.netscripps.edu For instance, the synthesis of perfluorotricyclo[2.2.2.01,4]octan-2-one ethylene ketal was achieved via cycloaddition to perfluorobicyclo[2.2.0]hex-1(4)-ene. researchgate.netresearchgate.net This fluorinated propellane exhibits remarkable thermal stability and resistance to electrophilic attack, in stark contrast to its non-fluorinated counterpart. researchgate.netresearchgate.net However, the electron-deficient central bond in the fluorinated derivative is susceptible to cleavage by nucleophiles and mild reducing agents. researchgate.netresearchgate.net

The stabilizing effect of fluorine substitution has been instrumental in isolating and studying these highly strained molecules. researchgate.net

Challenges and Limitations in Synthetic Accessibility

The synthesis of this compound, commonly known as [2.2.2]propellane, is marked by significant challenges stemming from the inherent structural strain of the molecule. wikipedia.org These difficulties have necessitated complex, multi-step synthetic routes and have revealed limitations in straightforward synthetic approaches.

Intractability of Direct Central Bond Formation

The direct formation of the central C1–C4 bond in this compound is a formidable synthetic challenge. This difficulty arises from the substantial strain energy associated with the propellane structure, estimated to be 93 kcal/mol (390 kJ/mol). wikipedia.org The geometry of the molecule forces the bond angles at the bridgehead carbons into highly strained configurations, with three angles approaching 90° and the other three near 120°. wikipedia.org

The first successful synthesis of a [2.2.2]propellane derivative, accomplished by Philip Eaton's group in 1973, underscores the indirect approach required. The synthesis did not involve a direct cyclization to form the central bond but rather a lengthy, linear sequence of reactions. This multi-step process began with a photochemical [2+2] cycloaddition, followed by elimination, another cycloaddition, and a series of Wolff rearrangements and diazotizations to construct the caged skeleton. wikipedia.org This complex pathway highlights the kinetic and thermodynamic barriers that prevent a more direct intramolecular closure to form the strained C1-C4 bond. The resulting derivative was also found to be unstable, spontaneously isomerizing in solution at room temperature. wikipedia.org The inherent instability and high strain of the [2.2.2]propellane system make synthetic strategies that rely on the final formation of the central bond largely intractable.

Attempts at Electrochemical Synthesis and Observed By-products

Electrochemical methods have been explored as an alternative strategy for the formation of the [2.2.2]propellane system, typically through the reductive dehalogenation of 1,4-dihalobicyclo[2.2.2]octane precursors. However, these attempts have generally been unsuccessful in producing the desired this compound framework. znaturforsch.comacs.org Instead of the target propellane, the reactions have yielded a variety of by-products resulting from alternative reaction pathways. znaturforsch.com

In one study, the potentiostatic electroreduction of various 1,4-dichlorobicyclo[2.2.2]octanecarboxamides at highly negative potentials did not yield the expected [2.2.2]propellanes. znaturforsch.com The primary products were the corresponding bicyclo[2.2.2]octanecarboxamides, formed through simple protio-dechlorination, where the chlorine atoms are replaced by hydrogen atoms. This occurred even when moisture and oxygen were rigorously excluded. znaturforsch.com Additionally, ring-opened olefins were identified as by-products. znaturforsch.com

An earlier attempt involving the electrochemical reduction of 1,4-dibromobicyclo[2.2.2]octane also failed to produce the propellane. In this case, the unstable intermediate was trapped by adding chlorine to the reaction mixture. The major product isolated was not the expected 1,4-dichlorobicyclo[2.2.2]octane, but rather the chlorine addition product of 1,4-dimethylenecyclohexane, indicating that the intermediate had rearranged rather than forming the stable propellane structure. acs.org

These results suggest that even when the C1-C4 bond is transiently formed via electrochemical reduction, the high strain of the [2.2.2]propellane system leads to immediate decomposition or rearrangement into more stable bicyclic or monocyclic products under the reaction conditions. znaturforsch.com

Reactivity and Mechanistic Investigations of Tricyclo 2.2.2.01,4 Octane

Reactions Involving Cleavage of the Central Bridgehead Bond

The chemistry of Tricyclo[2.2.2.01,4]octane is dominated by reactions that relieve its substantial strain energy through the cleavage of the central C1-C4 bond. This reactivity is observed across a spectrum of reaction types, including nucleophilic, radical, and electrophilic attacks.

Nucleophilic Attack and Ring Opening Mechanisms

The central bond of this compound, while formally a sigma bond, exhibits reactivity akin to a highly strained alkene, making it susceptible to nucleophilic attack. scripps.edu However, these reactions are generally slow and require potent nucleophiles. The mechanism of nucleophilic ring-opening can proceed via pathways analogous to Sₙ1 or Sₙ2 reactions, depending on the reaction conditions and the nature of the nucleophile.

In the case of a perfluorinated derivative, perfluorotricyclo[2.2.2.01,4]octan-2-one ethylene (B1197577) ketal, the electron-deficient central bond is readily cleaved at room temperature by a variety of nucleophiles and mild reducing agents. researchgate.net This heightened reactivity is attributed to the electron-withdrawing nature of the fluorine substituents, which further polarizes the central bond. Although the LUMO (Lowest Unoccupied Molecular Orbital) is not ideally oriented for direct nucleophilic attack on the central bond, the significant release of ring strain drives the reaction forward. researchgate.net

The regioselectivity of nucleophilic attack on substituted propellanes is influenced by both steric and electronic factors. Under basic conditions, nucleophilic attack typically occurs at the less sterically hindered bridgehead carbon. In contrast, under acidic conditions, where the bridgehead carbon can develop more positive character, attack at the more substituted position may be favored.

NucleophileProduct(s)ConditionsYield (%)Reference
Various NucleophilesRing-opened bicyclo[2.2.2]octane derivativesRoom TemperatureNot specified researchgate.net
AlcoholsRing-opened ethersAcid-catalyzed26-61 beilstein-journals.org

This table presents generalized data for propellane systems and their derivatives as specific data for this compound is limited in the provided search results.

Radical Initiated Reactions and Pathways

Radical-initiated reactions represent one of the most synthetically useful pathways for the functionalization of this compound. scripps.edu The central, weak C-C bond is highly susceptible to attack by a wide range of radical species. The general mechanism involves three key steps: initiation, propagation, and termination.

Initiation: The reaction is initiated by the formation of a radical from a radical initiator, often through the homolytic cleavage of a weak bond induced by heat or light. Common radical sources include compounds with C-H, Sn-H, Si-H, S-H, C-X (where X is a halogen), and X-X bonds. scripps.edu

Propagation: A radical (R•) adds to one of the bridgehead carbons of this compound, cleaving the central bond and forming a bicyclo[2.2.2]octyl radical intermediate. This intermediate then abstracts an atom or group from a suitable donor to form the final product and regenerate the radical R•, which can then participate in another reaction cycle.

Termination: The reaction is terminated when two radical species combine.

The high reactivity of the central bond towards radicals makes this a versatile method for introducing a variety of functional groups onto the bicyclo[2.2.2]octane skeleton.

Radical SourceInitiatorProduct(s)Reference
CH₂(CO₂Et)₂Heat/LightBicyclo[2.2.2]octane derivative scripps.edu
Bu₃SnHAIBNBicyclo[2.2.2]octane scripps.edu
PhSHHeat/LightThiophenol adduct scripps.edu
CF₃IHeat/LightTrifluoromethylated bicyclo[2.2.2]octane scripps.edu
I₂Heat/Light1,4-Diiodobicyclo[2.2.2]octane scripps.edu

This table provides examples of radical sources used in reactions with propellanes, as specific data for this compound was not detailed in the provided search results.

Electrophilic Reactivity and Competing Rearrangement Processes

The reaction of this compound with electrophiles is often complex and dominated by rearrangement processes rather than simple addition products. scripps.edu This is in stark contrast to its perfluorinated counterpart, which is highly resistant to electrophilic attack. researchgate.net

The initial electrophilic attack on the central bond is thought to generate a highly strained, bridged carbocationic intermediate. This intermediate is prone to rapid rearrangement to more stable carbocationic species, which then lead to the final rearranged products. The formation of the major product is typically governed by the stability of the carbocation intermediates formed during the rearrangement cascade. youtube.com Due to the prevalence of these rearrangement pathways, electrophilic additions are generally not considered a synthetically useful method for the direct functionalization of the this compound ring system while preserving the bicyclo[2.2.2]octane skeleton. scripps.edu

Photochemical and Electrochemical Reaction Pathways

The strained nature of this compound also makes it an interesting substrate for photochemical and electrochemical investigations. These methods can induce electron transfer processes, leading to the formation of radical ions and subsequent reactions.

Photoinduced Electron Transfer (PET) Reactions

Photoinduced electron transfer (PET) is a powerful tool for initiating reactions of strained molecules like this compound. In a typical PET process, a photosensitizer absorbs light and transfers an electron to or from the propellane, generating a radical cation or radical anion, respectively.

The formation of the this compound radical cation can lead to isomerization and rearrangement reactions. Theoretical studies have investigated the interconversion and rearrangement of the radical cations of related strained hydrocarbons. beilstein-journals.org In the presence of a nucleophile, the radical cation can be trapped, leading to the formation of addition products. The regiochemistry of this addition is influenced by the stability of the resulting radical intermediate.

The quantum yield of these photoreactions, which is a measure of the efficiency of the photochemical process, is dependent on factors such as the solvent, the presence of quenchers, and the specific photosensitizer used. nih.gov

PhotosensitizerNucleophileProduct(s)Quantum Yield (Φ)Reference
Not SpecifiedNot SpecifiedIsomerization/Rearrangement ProductsNot Specified beilstein-journals.org
Not SpecifiedAlcoholsAddition ProductsNot Specified beilstein-journals.org

This table is generalized due to the limited specific data available for this compound in the provided search results.

Electrochemical Oxidation and Reduction Mechanisms

Electrochemical methods provide an alternative means to generate radical ions of this compound and study their reactivity. Electrochemical oxidation generates the radical cation, while electrochemical reduction would, in principle, form the radical anion.

The electrochemical reduction of 1,4-dihalobicyclo[2.2.2]octanes has been investigated as a potential route to generate [2.2.2]propellane in situ. However, these reactions can be complex, with the formation of ring-opened byproducts. researchgate.net

The electrochemical oxidation of related strained hydrocarbons in the presence of nucleophiles can lead to the formation of addition products through an Electrochemical-Chemical-Electrochemical (ECE) mechanism. In this process, the initially formed radical cation reacts with the nucleophile, and the resulting adduct is then further oxidized before undergoing subsequent reactions.

Interconversion and Rearrangement of Radical Cations

The study of the radical cation of tricyclo[2.2.2.0¹·⁴]octane and related compounds has been a subject of interest, with investigations into their isomerization and rearrangement pathways. Theoretical studies, employing semiempirical (AM1) and ab initio (HF/6-31G) molecular orbital calculations, have been conducted to understand the energetics of these interconversions. researchgate.net Further refinement of these energetics has been achieved using methods that include electron correlation (MP2/6-31G//HF/6-31G*). researchgate.net

These computational studies have identified several energetically favorable interconversions. researchgate.net However, it is important to note that despite the exothermic nature of some of these reactions, geometrical constraints can inhibit their occurrence. researchgate.net The research in this area also extends to the radical cations of other structurally related molecules, such as methylenecyclopropane, 1,4-bis(methylene)cyclohexane, dispiro[2.0.2.2]octane, and dispiro[2.1.2.1]octane, providing a broader context for understanding these types of rearrangements. researchgate.net

In related systems, such as the radical cation of the anti-dimer of cyclobutadiene (B73232) (anti-tricyclo[4.2.0.0(2.5)]octa-3,7-diene), ionization leads to spontaneous decay into two products: bicyclo[4.2.0]octa-2,4,7-triene and 1,4-dihydropentalene (B14570535). nih.gov The relative yields of these products are highly dependent on the experimental conditions. nih.gov Density functional theory calculations (B3LYP/6-31G*) suggest a mechanistic pathway involving a bifurcation, leading to either the simple valence isomer or another unprecedented valence isomer, the anti-form of the bicyclo[3.3.0]octa-2,6-diene-4,8-diyl radical cation. nih.gov This latter species can then undergo a facile hydrogen shift to form the 1,3a-dihydropentalene radical cation, which subsequently rearranges to the observed 1,4-dihydropentalene radical cation. nih.gov

While direct experimental evidence for the interconversion and rearrangement of the tricyclo[2.2.2.0¹·⁴]octane radical cation itself is limited in the provided search results, the theoretical and comparative studies on related systems provide a foundational understanding of the potential pathways and energetic considerations that would govern its behavior.

Rearrangement Reactions and Isomerizations

The rigid and strained framework of tricyclo[2.2.2.0¹·⁴]octane and its derivatives makes them fascinating subjects for studying rearrangement and isomerization reactions. These investigations provide insights into the fundamental principles of chemical reactivity and the behavior of highly strained molecules.

Degenerate Rearrangements and Automerization Phenomena

Automerization, also known as degenerate rearrangement, is a process where a molecule rearranges into a structure that is indistinguishable from the original, except for the permutation of identical atoms. Such phenomena are often studied using techniques like isotopic labeling or dynamic nuclear magnetic resonance spectroscopy.

For tricyclo[2.2.2.0¹·⁴]octane, also referred to as [2.2.2]propellane, a unique type of isomerism has been proposed based on theoretical calculations. roaldhoffmann.com Stretching of the central C1-C4 bond can lead to a crossing of electronic states of the same symmetry, potentially resulting in "bond-stretch isomers". This concept suggests the existence of two stable conformations corresponding to minima on the same potential energy surface, differing primarily in the length of this central bond. One conformation is the normal tricyclic form, while the other is a stabilized diradical. roaldhoffmann.com However, this diradical is predicted to be unstable and prone to fragmentation. roaldhoffmann.com

While the provided information highlights the theoretical possibility of automerization in tricyclo[2.2.2.0¹·⁴]octane through bond stretching, it does not offer experimental evidence of this specific phenomenon for the parent compound. The concept remains an intriguing area of theoretical investigation into the behavior of such strained systems.

Mechanisms of Thermal and Catalytic Fragmentation Reactions

The high degree of strain in the tricyclo[2.2.2.0¹·⁴]octane skeleton makes it susceptible to fragmentation under thermal or catalytic conditions. Understanding the mechanisms of these reactions is crucial for predicting the stability and reactivity of such compounds.

Theoretical studies using molecular orbital calculations have been instrumental in exploring the fragmentation pathways of tricyclo[m.n.p.0]alkanes, including the [2.2.2] system. roaldhoffmann.com For tricyclo[2.2.2.0¹·⁴]octane, the through-bond coupling of radical lobes is optimized, which leads to the possibility of a stabilized diradical isomer upon stretching the central C1-C4 bond. roaldhoffmann.com This diradical intermediate is predicted to be unstable and readily fragment to a dimethylenecyclohexane. roaldhoffmann.com This fragmentation can be viewed as a homopolar Grob fragmentation. roaldhoffmann.com

The thermal stability of [2.2.2]propellane derivatives is significantly influenced by substitution. For example, perfluorinated derivatives of [2.2.2]propellane exhibit remarkable thermal stability. researchgate.netresearchgate.net Computational studies (CASPT2) on multiply fluorinated derivatives predict a single minimum on the potential energy surface, which hinders rearrangement to the more stable fluorinated 1,4-dimethylenecyclohexane analogues. researchgate.net This contrasts with the parent [2.2.2]propellane, which is expected to rearrange more readily. researchgate.net

The central bond in [2.2.2]propellanes is susceptible to cleavage by various reagents. While resistant to electrophilic attack, this electron-deficient bond in fluorinated analogs is readily cleaved by nucleophiles and mild reducing agents at room temperature. researchgate.net

The following table summarizes the predicted fragmentation behavior of tricyclo[2.2.2.0¹·⁴]octane:

Condition Intermediate Predicted Product Reference
ThermalStabilized DiradicalDimethylenecyclohexane roaldhoffmann.com

It is important to note that these findings are largely based on theoretical calculations, and further experimental validation would be beneficial for a complete understanding of the fragmentation mechanisms of tricyclo[2.2.2.0¹·⁴]octane and its derivatives.

Applications of Tricyclo 2.2.2.01,4 Octane in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate

The high degree of strain within the tricyclo[2.2.2.01,4]octane framework, estimated to be around 93 kcal/mol, renders the central carbon-carbon bond susceptible to cleavage. wikipedia.org This inherent reactivity makes it a valuable and versatile intermediate in organic synthesis. The controlled opening of this bond provides access to a variety of bicyclo[2.2.2]octane derivatives, which are important structural motifs in many natural products and biologically active molecules.

One of the key transformations involves the reaction of this compound with various reagents to introduce functional groups. For instance, its reaction with electrophiles can lead to the formation of 1,4-disubstituted bicyclo[2.2.2]octane systems. This strategy has been employed in the synthesis of various complex molecules where the bicyclo[2.2.2]octane core serves as a rigid scaffold.

Furthermore, derivatives of this compound have been utilized as precursors in the synthesis of other strained ring systems. The strategic manipulation of functional groups on the this compound skeleton allows for subsequent ring-closing or ring-rearrangement reactions, leading to the formation of novel and challenging molecular architectures.

Building Block for Complex Polycyclic Architectures

The rigid and well-defined three-dimensional structure of this compound makes it an exceptional building block for the construction of intricate polycyclic architectures. researchgate.net Its compact framework can be incorporated into larger molecular assemblies, providing precise control over the spatial arrangement of substituents.

A notable application lies in the synthesis of cage compounds and other complex polycyclic systems. By using this compound as a starting material, chemists can access unique topologies that are difficult to achieve through other synthetic routes. The inherent strain of the propellane core can be harnessed to drive subsequent bond formations and skeletal rearrangements, leading to the assembly of elaborate three-dimensional structures. For instance, cycloaddition reactions involving the strained central bond of this compound derivatives have been shown to produce novel polycyclic systems. researchgate.net

The conversion of bicyclo[2.2.2]octane systems, which can be derived from this compound, into tricyclo[3.2.1.02,7]octanes is another example of its utility in building complex structures, as seen in the total synthesis of the diterpenoid trachylobane. researchgate.net

Role as a Model Compound in Fundamental Mechanistic and Chirality Studies

The unique structural features of this compound have made it an important model compound for investigating fundamental concepts in organic chemistry, including reaction mechanisms and chirality. The high strain of the central bond provides a unique opportunity to study bond-stretch isomerism, a phenomenon where molecules differ only in the length of one or more bonds. Theoretical studies have explored the potential energy surface of this compound, revealing insights into the electronic states and the process of bond stretching.

Furthermore, the C₂v symmetry of the this compound skeleton makes it an interesting subject for chirality studies. Although the parent molecule is achiral, the introduction of substituents can lead to chiral derivatives. The rigid framework allows for the study of chiroptical properties and the development of stereoselective reactions. The study of chiral derivatives of this compound contributes to a deeper understanding of the principles of asymmetric synthesis and the origins of molecular chirality.

Precursor to Structurally Diverse Derivatives with Unique Topologies

The reactivity of the central bond in this compound allows for its transformation into a wide array of structurally diverse derivatives with unique and often complex topologies. researchgate.net The cleavage of this bond by various reagents, including nucleophiles and reducing agents, opens up pathways to a multitude of functionalized bicyclo[2.2.2]octane systems. researchgate.net

For example, the synthesis of a highly fluorinated derivative, perfluorotricyclo[2.2.2.0¹,⁴]octan-2-one ethylene (B1197577) ketal, was achieved through a [2+2] cycloaddition reaction. researchgate.net This derivative, while still possessing the propellane skeleton, exhibits remarkable thermal stability and altered reactivity compared to its non-fluorinated counterpart. researchgate.net The electron-deficient central bond in this fluorinated derivative is susceptible to cleavage by nucleophiles and mild reducing agents. researchgate.net

Advanced Characterization Methodologies for Mechanistic Elucidation in Tricyclo 2.2.2.01,4 Octane Research

Gas Phase Ion Energetics Data Analysis (e.g., Ionization Potentials from EI and PE Spectroscopy)

Direct experimental determination of the ionization potential of tricyclo[2.2.2.0¹‚⁴]octane through conventional techniques like Electron Ionization (EI) and Photoelectron (PE) spectroscopy is hampered by its inherent instability. The compound readily isomerizes, making it difficult to obtain a pure sample in the gas phase for analysis. wikipedia.org Consequently, much of our understanding of its gas-phase ion energetics relies on theoretical and computational chemistry.

Theoretical studies, particularly those employing ab initio and density functional theory (DFT) methods, have been instrumental in predicting the electronic properties of tricyclo[2.2.2.0¹‚⁴]octane. acs.orgacs.org These computational approaches allow for the calculation of molecular orbital energies, from which the ionization potential can be estimated via Koopmans' theorem or more sophisticated methods.

Early theoretical work by Hoffmann and Stohrer predicted a fascinating electronic structure for tricyclo[2.2.2.0¹‚⁴]octane, where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are predicted to cross as a function of the central C1-C4 bond distance. roaldhoffmann.com This crossing has profound implications for the molecule's reactivity and its behavior upon ionization. Theoretical studies on the interconversion and rearrangement of the radical cations of related strained systems have also provided insights into the likely behavior of the tricyclo[2.2.2.0¹‚⁴]octane cation. acs.orgacs.orgacs.org

While precise experimental values remain elusive, computational chemistry provides the most reliable estimates for the ionization potential of tricyclo[2.2.2.0¹‚⁴]octane. These theoretical values are crucial for understanding its charge distribution and the initial steps of its ion-molecule reactions.

Table 1: Theoretical Insights into the Electronic Properties of Tricyclo[2.2.2.0¹‚⁴]octane

PropertyTheoretical PredictionMethodReference
Electronic Structure HOMO-LUMO crossing with elongation of the central C1-C4 bond.Extended Hückel Theory roaldhoffmann.com
Ionization The nature of the resulting radical cation is highly dependent on the molecular geometry.Ab initio and DFT acs.orgacs.orgacs.org
Reactivity The strained central bond is susceptible to cleavage upon ionization.Computational Analysis roaldhoffmann.com

Spectroscopic Probes for Reaction Monitoring and Transient Intermediate Characterization

The extreme reactivity of tricyclo[2.2.2.0¹‚⁴]octane and its derivatives means that their reactions often proceed through short-lived, transient intermediates. wikipedia.org The direct observation and characterization of these species are paramount for a complete mechanistic understanding. Advanced spectroscopic techniques are indispensable tools for this purpose.

One of the most powerful techniques for studying highly reactive intermediates is matrix isolation spectroscopy . uc.eduwikipedia.orguni-giessen.deebsco.comfu-berlin.de This method involves trapping the species of interest in an inert, cryogenic matrix (e.g., solid argon or nitrogen) at very low temperatures. This effectively immobilizes the intermediates, extending their lifetime and allowing for their characterization by various spectroscopic methods, such as infrared (IR), ultraviolet-visible (UV-Vis), and electron spin resonance (ESR) spectroscopy. While specific matrix isolation studies on tricyclo[2.2.2.0¹‚⁴]octane are not widely reported, this technique has been successfully applied to investigate the intermediates of other strained organic molecules and propellane derivatives. uni-giessen.de

For real-time monitoring of reactions involving tricyclo[2.2.2.0¹‚⁴]octane, time-resolved spectroscopic techniques are employed. These methods can probe the reaction mixture on very short timescales, allowing for the detection of transient species as they are formed and consumed. Techniques such as flash photolysis coupled with transient absorption spectroscopy can be used to initiate a reaction and monitor the spectral changes associated with the appearance and disappearance of intermediates.

The characterization of ionic intermediates in the gas phase can be achieved through various mass spectrometry-based techniques coupled with spectroscopy. wikipedia.orgrsc.org For instance, photodissociation spectroscopy of mass-selected ions can provide structural and energetic information about the ionic intermediates formed from tricyclo[2.2.2.0¹‚⁴]octane.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.